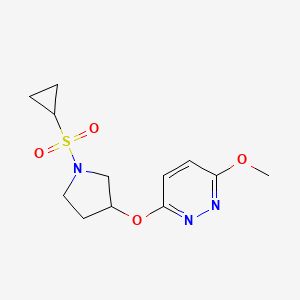

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Description

Properties

IUPAC Name |

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-18-11-4-5-12(14-13-11)19-9-6-7-15(8-9)20(16,17)10-2-3-10/h4-5,9-10H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEFLXJRMGXJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Cyclopropylsulfonyl-Pyrrolidine Synthesis: The cyclopropylsulfonyl-pyrrolidine moiety can be synthesized by reacting cyclopropylsulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine.

Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyridazine core and the cyclopropylsulfonyl-pyrrolidine moiety. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the pyridazine ring and the hydroxyl group on the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Sulfides, thiols.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against sulfonamide and pyridazine derivatives. Below is a detailed analysis:

Structural Analogues

Key Structural Differences :

- The cyclopropyl group may improve lipophilicity, aiding membrane permeability compared to linear alkyl chains in older sulfonamides.

Pharmacokinetic and Pharmacodynamic Comparisons

Research Findings :

- Sulfonamide Resistance : Classical sulfonamides like SMP face widespread resistance due to mutations in DHPS. The cyclopropylsulfonyl group in the target compound may bypass this by interacting with alternative residues .

- Metabolism : The pyrrolidine ring and cyclopropyl group likely reduce hepatic CYP450-mediated metabolism compared to SMP, which undergoes acetylation and glucuronidation.

Biological Activity

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is a synthetic compound characterized by its unique structural features, including a pyridazine ring and a pyrrolidine moiety. The presence of these functional groups suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine is . The compound's structure can be represented in various notations, including SMILES and InChI, which provide insights into its connectivity and stereochemistry. Its complexity arises from the combination of the pyridazine and pyrrolidine rings, which influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group enhances binding affinity, while the aromatic nature of the pyridazine moiety allows for electrophilic substitution reactions. These interactions can modulate the activity of target proteins, leading to various therapeutic effects.

Biological Activities

Research indicates that compounds similar to 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine exhibit a range of biological activities:

- Antimicrobial Properties : Compounds with similar structural features have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The presence of the sulfonamide group is often associated with anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

- Anticancer Activity : Studies on related compounds indicate potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Evaluation : A study involving derivatives of pyridazine reported significant antibacterial activity against Gram-positive bacteria, indicating that 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine may exhibit similar effects due to its structural components .

- Anti-inflammatory Mechanisms : Research on sulfonamide derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could also modulate inflammatory responses .

- Anticancer Properties : In a recent investigation, derivatives with similar moieties were tested for their ability to induce apoptosis in cancer cell lines, showing promising results that warrant further exploration for 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine .

Data Table: Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the cyclopropylsulfonyl group to the pyrrolidine ring in this compound?

- Methodological Answer : The cyclopropylsulfonyl group can be introduced via nucleophilic substitution or sulfonylation. For example, reacting pyrrolidin-3-ol derivatives with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures minimal byproducts. Structural confirmation requires NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray crystallography to resolve the 3D structure, particularly for stereochemical centers (e.g., pyrrolidine ring conformation) .

- 1H/13C NMR to verify substituent positions (e.g., methoxy at C6, cyclopropylsulfonyl at N1-pyrrolidine).

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvent systems (e.g., DMSO-water mixtures, ≤5% DMSO).

- pH adjustment : The pyridazine and sulfonyl groups may ionize in basic or acidic conditions.

- Micellar encapsulation using surfactants like Tween-80. Pre-screen solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence the compound’s pharmacokinetic profile in vivo?

- Methodological Answer : Conduct comparative studies with analogs lacking the cyclopropylsulfonyl group. Assess:

- Metabolic stability using liver microsomes (human/rodent) and LC-MS/MS to track metabolite formation.

- Plasma protein binding via equilibrium dialysis.

- CYP450 inhibition assays to evaluate drug-drug interaction risks. The sulfonyl group may reduce metabolic clearance by steric hindrance .

Q. What is the rationale for combining this compound with CDK inhibitors (e.g., abemaciclib) in oncology research?

- Methodological Answer : The compound’s pyrrolidine-oxy-pyridazine scaffold may target complementary pathways (e.g., kinase inhibition or DNA repair). Experimental design should include:

- Synergy assays (e.g., Chou-Talalay method) in cancer cell lines.

- In vivo xenograft models to assess tumor growth inhibition.

- Mechanistic studies (e.g., Western blotting for pathway markers like p-RB or p53) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against a specific enzyme target?

- Methodological Answer :

- Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, halogenated variants) and pyrrolidine ring (e.g., substituents at C3).

- Test inhibitory activity in enzyme assays (e.g., IC50 determination via fluorescence polarization).

- Perform molecular docking to correlate substituent effects with binding affinity. Evidence suggests bulky groups on pyrrolidine enhance target engagement .

Q. How should researchers address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardize purity assessment using HPLC (≥98% purity, C18 columns, acetonitrile/water mobile phase) .

- Control experimental conditions (temperature, buffer ionic strength).

- Validate methods via inter-laboratory reproducibility tests. Contradictions often arise from impurities or unaccounted polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.